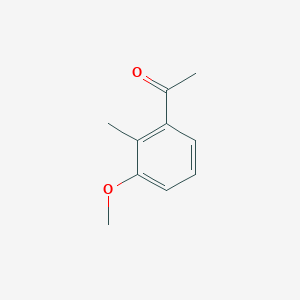

1-(3-Methoxy-2-methylphenyl)ethanone

説明

1-(3-Methoxy-2-methylphenyl)ethanone (molecular formula: C₁₀H₁₂O₂) is an aromatic ketone featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the benzene ring. It is synthesized via the reaction of 2-methyl-3-methoxybenzoic acid with methyl lithium in diethyl ether, followed by demethylation using AlCl₃ to yield hydroxylated derivatives . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and metal coordination complexes (e.g., Schiff base ligands in copper(II) complexes) .

特性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.2 g/mol |

IUPAC名 |

1-(3-methoxy-2-methylphenyl)ethanone |

InChI |

InChI=1S/C10H12O2/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6H,1-3H3 |

InChIキー |

SLHQAWYLGDYXFE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1OC)C(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Impact of Substituents on Physical Properties

- 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone (C₁₁H₁₄O₄): Substituting methoxy with ethoxy (-OCH₂CH₃) increases molecular weight and lipophilicity. This compound exhibits a melting point of 70°C and distinct spectral signatures (¹H NMR, IR) compared to 1-(3-Methoxy-2-methylphenyl)ethanone, which has a simpler substituent profile .

- 1-(4-Hydroxyphenyl)ethanone: The absence of methyl/methoxy groups reduces steric hindrance, enabling efficient microbial reduction by Rhodococcus sp. to produce chiral alcohols. In contrast, the methyl and methoxy groups in 1-(3-Methoxy-2-methylphenyl)ethanone may hinder enzyme-substrate interactions .

Structural Analogues in Natural Products

- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (C₁₀H₁₂O₄): Isolated from Euphorbia sieboldiana, this natural derivative has three substituents (2-OH, 4-OH, 6-OCH₃, 3-CH₃). The additional hydroxyl groups confer potent antioxidant activity, absent in the synthetic 1-(3-Methoxy-2-methylphenyl)ethanone .

- 1-Furan-2-yl-2-(4-hydroxy-phenyl)-ethanone (C₁₃H₁₀O₃): The furan ring introduces π-conjugation, altering UV absorption and redox properties compared to purely phenyl-based ethanones .

Critical Analysis and Research Implications

The methoxy and methyl groups in 1-(3-Methoxy-2-methylphenyl)ethanone enhance stability and lipophilicity, making it suitable for synthetic applications. However, hydroxylated analogues exhibit superior bioactivity due to increased polarity and hydrogen-bonding capacity. Structural isomerism (e.g., isoacetovanilone vs. apocynin) underscores the need for precise analytical characterization to avoid misidentification . Future research should explore hybrid derivatives combining methyl/methoxy groups with hydroxyl substituents to balance stability and bioactivity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。